molecular formula C16H30N2 B7580805 N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No. B7580805
M. Wt: 250.42 g/mol
InChI Key: SYOZACZHKPMCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as ME-2 or 9-Methyl-9-Azabicyclo[3.3.1]Nonane-3-Amine, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine acts as a selective agonist of the sigma-1 receptor, a protein that is involved in a wide range of physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. Activation of the sigma-1 receptor by N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine leads to the modulation of various signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway, which are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects
N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the reduction of inflammation. It has also been shown to improve mitochondrial function and increase the production of ATP, which is essential for cellular energy metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it an ideal tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one limitation of using N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. One area of focus could be the development of more potent and selective sigma-1 receptor agonists that could be used as therapeutic agents for neurological disorders. Another area of interest could be the investigation of the role of the sigma-1 receptor in other physiological processes, such as cancer progression and immune function. Additionally, the development of new delivery methods for N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine could improve its effectiveness and expand its potential therapeutic applications.
Conclusion
N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a synthetic compound that has shown promising potential as a therapeutic agent for neurological disorders and other conditions. Its selective agonism of the sigma-1 receptor has been shown to have a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and improved mitochondrial function. While there are limitations to its use in lab experiments, there are several potential future directions for research on N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, including the development of more potent and selective sigma-1 receptor agonists and the investigation of its role in other physiological processes.

Synthesis Methods

N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is synthesized through a multi-step process that involves the reaction of 3-ethylcyclopentanone with methylamine, followed by a series of chemical reactions that result in the formation of the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2/c1-3-12-7-8-13(9-12)17-14-10-15-5-4-6-16(11-14)18(15)2/h12-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOZACZHKPMCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)NC2CC3CCCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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